molecular formula C18H21ClN2O2S B4429285 1-(3-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE

1-(3-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE

Cat. No.: B4429285
M. Wt: 364.9 g/mol
InChI Key: JFXUQBQMWAMRBV-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This compound, in particular, is characterized by the presence of a chlorophenyl group and a methylphenylmethanesulfonyl group attached to the piperazine ring.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(3-methylphenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-15-4-2-5-16(12-15)14-24(22,23)21-10-8-20(9-11-21)18-7-3-6-17(19)13-18/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXUQBQMWAMRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE typically involves the reaction of 3-chlorophenylpiperazine with 3-methylphenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

1-(3-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-CHLOROPHENYL)-3-(3-METHYLPHENYL)UREA
  • 1-(3-CHLOROPHENYL)-3-(5-CHLORO-2-METHYLPHENYL)UREA
  • 1-(3-CHLOROPHENYL)-3-(2-METHYLPHENYL)-1H-PYRAZOL-5-AMINE

Uniqueness

1-(3-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE is unique due to its specific structural features, such as the combination of a chlorophenyl group and a methylphenylmethanesulfonyl group attached to the piperazine ring. This unique structure imparts distinct chemical and pharmacological properties, making it valuable for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE
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1-(3-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE

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